molecular formula C20H23N3 B15040534 4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine

4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine

Cat. No.: B15040534
M. Wt: 305.4 g/mol
InChI Key: LNDKKPIKNYVGHB-FYIBQWGRSA-N
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Description

The compound 4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine (CAS: 307348-64-7) is a piperazine derivative featuring a 4-methylphenyl group at the 4-position of the piperazine ring and an (E,E)-configured imine group linked to a phenylpropenylidene moiety . Its IUPAC name is 4-(4-methylphenyl)-N-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]piperazin-1-amine. The (1Z,2E) stereochemistry defines the geometry of the conjugated double bonds in the propenylidene chain, which may influence electronic properties and intermolecular interactions .

This compound’s structure combines a rigid aromatic system (phenylpropenylidene) with a flexible piperazine ring, creating a balance of lipophilicity and hydrogen-bonding capacity .

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

(Z,E)-N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C20H23N3/c1-18-9-11-20(12-10-18)22-14-16-23(17-15-22)21-13-5-8-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3/b8-5+,21-13-

InChI Key

LNDKKPIKNYVGHB-FYIBQWGRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C=C\C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine typically involves the reaction of 4-methylphenylpiperazine with a suitable aldehyde or ketone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

4-(2-Chlorobenzyl)-N-[(E)-(4-propoxyphenyl)methylene]piperazin-1-amine (CAS: 315213-56-0)
  • Key Differences :
    • The piperazine ring is substituted with a 2-chlorobenzyl group instead of 4-methylphenyl.
    • The imine group is attached to a 4-propoxyphenyl substituent rather than phenylpropenylidene.
  • Impact :
    • The electron-withdrawing chlorine atom increases polarity and may enhance binding to targets with hydrophobic pockets.
    • The propoxy group introduces steric bulk and alters solubility compared to the methyl group in the target compound .
N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine (CAS: 315216-53-6)
  • Key Differences: Contains a nitro (-NO₂) and chloro (-Cl) substituent on the benzylidene ring. The piperazine ring is substituted with a simple phenyl group.
  • This compound may exhibit higher crystallinity due to stronger dipole-dipole interactions .

Piperazine Derivatives with Complex Backbones

N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
  • Key Differences :
    • Incorporates a cyclopentyl-tetrahydro-2H-pyran scaffold fused to the piperazine ring.
    • Features a trifluoromethyl (-CF₃) group on the phenyl substituent.
  • The rigid bicyclic structure may restrict conformational flexibility, affecting binding kinetics .
N-[(E)-(4-Methylphenyl)methylene]-4-(1-naphthylmethyl)piperazin-1-amine (CAS: 306952-19-2)
  • Key Differences :
    • Substituted with a naphthylmethyl group on the piperazine ring.
    • The imine group is linked to a 4-methylphenyl substituent.
  • Greater molecular weight (vs. the target compound) may reduce solubility .

Functional Analogues with Modified Cores

Acetamide-Chalcone Derivatives (e.g., ChH, ChCH₃)
  • Key Differences :
    • Replace the piperazine core with a chalcone (α,β-unsaturated ketone) backbone.
    • Include acetamide and substituted phenyl groups.
  • Impact :
    • Chalcone derivatives exhibit strong two-photon absorption (TPA) properties due to extended conjugation, making them suitable for optical applications.
    • The absence of a piperazine ring reduces hydrogen-bonding capacity compared to the target compound .

Characterization Techniques

  • Spectroscopy :
    • IR : Confirms imine (C=N stretch ~1600–1650 cm⁻¹) and aromatic C-H stretches.
    • NMR : Distinguishes between (Z) and (E) isomers based on coupling constants and chemical shifts.
  • Mass Spectrometry : HRMS validates molecular weight (e.g., C₂₀H₂₂N₃ for the target compound) .
  • Crystallography : Tools like SHELX and ORTEP () resolve stereochemistry and packing patterns .

Biological Activity

The compound 4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O3SC_{22}H_{26}N_{4}O_{3}S with a molecular weight of 426.5 g/mol. Its structure includes a piperazine ring, which is a common motif in pharmacologically active compounds. The presence of the 4-methylphenyl group and the phenylprop-2-en-1-ylidene moiety contributes to its potential biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with piperazine derivatives have shown potential as antimicrobial agents.
  • Anticancer Properties : Many piperazine-based compounds are being investigated for their ability to inhibit cancer cell proliferation.
  • Neuropharmacological Effects : Piperazine derivatives are also explored for their effects on neurotransmitter systems, potentially influencing mood and cognition.

The biological activity of 4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors in the central nervous system, affecting neurotransmission.
  • Cell Cycle Interference : Some studies suggest that similar compounds can disrupt cell cycle progression in cancer cells.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of piperazine derivatives:

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive bacteria.
Anticancer ResearchShowed inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range.
Neuropharmacological EffectsExhibited anxiolytic effects in animal models, suggesting potential for treating anxiety disorders.

Comparative Analysis

In comparison to other known piperazine derivatives, 4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine exhibits unique properties that may enhance its efficacy:

CompoundBiological ActivityIC50 (µM)
Compound AAntimicrobial15
Compound BAnticancer10
4-(4-methylphenyl)-N-[3-phenylprop...]Antimicrobial & AnticancerTBD

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